FR 901537

Description

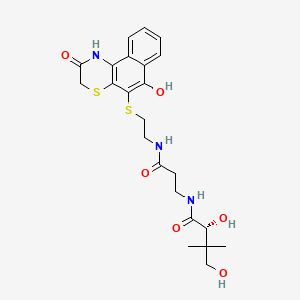

produced by Bacillus sp. No. 3072; a naphthol derivative having pantetheine in its structure; structure given in first source

Properties

CAS No. |

161162-21-6 |

|---|---|

Molecular Formula |

C23H29N3O6S2 |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

(2R)-2,4-dihydroxy-N-[3-[2-[(6-hydroxy-2-oxo-1H-benzo[f][1,4]benzothiazin-5-yl)sulfanyl]ethylamino]-3-oxopropyl]-3,3-dimethylbutanamide |

InChI |

InChI=1S/C23H29N3O6S2/c1-23(2,12-27)21(31)22(32)25-8-7-15(28)24-9-10-33-20-18(30)14-6-4-3-5-13(14)17-19(20)34-11-16(29)26-17/h3-6,21,27,30-31H,7-12H2,1-2H3,(H,24,28)(H,25,32)(H,26,29)/t21-/m0/s1 |

InChI Key |

HKEFKAJRMICMPZ-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O |

Appearance |

Solid powder |

Other CAS No. |

161162-21-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FR 901537 FR-901537 FR901537 N-(2-(2-(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-ylthio)ethylaminocarbonyl)ethyl)-2,4-dihydroxy-3,3-dimethylbutyramide |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanisms: A Technical Guide to FR901537 and the Distinction from Spliceosome Inhibitors

An important clarification regarding the identity of FR901537 is necessary at the outset of this technical guide. Initial inquiries into the mechanism of action of "FR901537" as a spliceosome inhibitor revealed a likely case of mistaken identity with a similarly named compound, FR901464. The available scientific literature identifies FR901537 as a potent and competitive aromatase inhibitor, a novel naphthol derivative with potential applications in breast cancer research.[1][2] In contrast, FR901464 and its derivatives, such as spliceostatin A, are well-characterized inhibitors of the spliceosome, targeting the SF3b complex.[3][4][5][6] This guide will first provide an in-depth analysis of the true mechanism of action of FR901537 as an aromatase inhibitor. Subsequently, to address the initial query and for the benefit of researchers in the field of RNA splicing, a detailed overview of the mechanism of action of the spliceosome inhibitor FR901464 and related compounds will be presented.

Part 1: FR901537 - A Potent Aromatase Inhibitor

FR901537, isolated from the bacterium Bacillus sp. No. 3072, is a novel naphthol derivative containing a pantetheine moiety in its structure.[1] Its primary mechanism of action is the potent and competitive inhibition of aromatase (CYP19A1), the key enzyme responsible for the final step of estrogen biosynthesis.[1][2]

Mechanism of Aromatase Inhibition

Aromatase catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[7][8] This process is crucial in both pre- and postmenopausal women, with peripheral tissues such as adipose tissue being a significant site of estrogen production in the latter.[7][9] By inhibiting aromatase, FR901537 effectively reduces the levels of circulating estrogens, which are critical for the growth of hormone receptor-positive breast cancers.[10]

Lineweaver-Burk plot analysis has demonstrated that FR901537 acts as a competitive inhibitor of aromatase.[1] This indicates that FR901537 binds to the active site of the enzyme, competing with the natural androgen substrates.

Quantitative Data

| Compound | Target | Inhibition Type | IC50 | Cell Line/System | Reference |

| FR901537 | Aromatase | Competitive | Not specified in abstracts | Human placenta, rat ovary | [1] |

| Letrozole | Aromatase | Competitive | 50-100 nM (cell proliferation) | MCF-7aro | [11] |

| Anastrozole | Aromatase | Competitive | Not reached (cell proliferation) | MCF-7aro | [11] |

Experimental Protocols

Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol is based on standard methods for assessing aromatase activity.[12]

-

Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing aromatase.

-

Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 7.4) containing the microsomal preparation, a source of NADPH (cofactor), and the androgen substrate (e.g., [1β-³H]-androstenedione).

-

Incubation: Test compounds, such as FR901537, are added at various concentrations to the reaction mixture and incubated at 37°C.

-

Measurement of Activity: Aromatase activity is determined by measuring the amount of radiolabeled water ([³H]₂O) released during the aromatization of the androgen substrate. This is typically achieved by separating the aqueous phase from the steroid phase using a charcoal-dextran suspension followed by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the log of the inhibitor concentration.

Part 2: FR901464 and Related Spliceosome Inhibitors

FR901464 is a natural product that, along with its derivatives like spliceostatin A and other compounds such as pladienolide B, potently inhibits the pre-mRNA splicing machinery.[3][4][5] These molecules have garnered significant interest as potential anti-cancer agents due to their ability to induce cell cycle arrest and apoptosis in tumor cells.[3][6][13]

Mechanism of Spliceosome Inhibition

The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-mRNA. This process involves the sequential assembly of small nuclear ribonucleoproteins (snRNPs) onto the pre-mRNA. FR901464 and its analogs exert their inhibitory effect by targeting the SF3b (splicing factor 3b) subcomplex, a core component of the U2 snRNP.[4][14]

The binding of these inhibitors to SF3b prevents the stable association of the U2 snRNP with the branch point sequence (BPS) on the pre-mRNA.[14] This stalls the spliceosome assembly at an early stage, preventing the formation of the pre-spliceosome (A complex) and subsequent catalytic steps.[15] This leads to the accumulation of unspliced pre-mRNA in the nucleus.[4]

References

- 1. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are aromatase inhibitors and how do they work? [synapse.patsnap.com]

- 9. JCI Insight - Pharmacogenomics of aromatase inhibitors in postmenopausal breast cancer and additional mechanisms of anastrozole action [insight.jci.org]

- 10. breastcancer.org [breastcancer.org]

- 11. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Spliceostatin A inhibits spliceosome assembly subsequent to prespliceosome formation - PMC [pmc.ncbi.nlm.nih.gov]

FR901537: A Technical Overview of its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901537 is a novel, non-steroidal competitive aromatase inhibitor discovered from a microbial source. Its potent and selective inhibition of estrogen biosynthesis has positioned it as a compound of interest for research in hormone-dependent cancers, particularly breast cancer. This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and methods of study related to FR901537, intended for professionals in the field of drug discovery and development.

Discovery and Origin

FR901537 was first isolated and characterized by researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan, as detailed in their 1995 publication in The Journal of Antibiotics.[1]

Producing Organism

Fermentation

The production of FR901537 is achieved through submerged fermentation of Bacillus sp. No. 3072. While the specific media composition and fermentation parameters from the original discovery are not fully detailed in available literature, a general protocol for the fermentation of Bacillus species to produce secondary metabolites can be outlined.

General Experimental Protocol: Fermentation of Bacillus sp. for Secondary Metabolite Production

-

Inoculum Preparation: A pure culture of Bacillus sp. No. 3072 is grown in a suitable seed medium to generate a high-density starter culture.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium designed to optimize the yield of FR901537. Key parameters such as temperature, pH, aeration, and agitation are carefully controlled throughout the fermentation process.

-

Monitoring: The production of FR901537 in the culture broth is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Harvesting: Once the peak production of FR901537 is reached, the fermentation broth is harvested for downstream processing and isolation of the target compound.

Isolation and Purification

The isolation of FR901537 from the fermentation broth involves a multi-step purification process designed to separate the compound from other metabolites and media components. A generalized workflow for the isolation of a natural product like FR901537 is depicted below.

General Experimental Protocol: Isolation and Purification of FR901537

-

Broth Separation: The harvested fermentation broth is centrifuged or filtered to separate the microbial biomass from the supernatant.

-

Solvent Extraction: The supernatant is then subjected to liquid-liquid extraction with a suitable organic solvent to partition FR901537 into the organic phase.

-

Chromatography: The crude extract is concentrated and then purified using a series of chromatographic techniques. This typically includes:

-

Adsorption Chromatography: Using stationary phases like Diaion HP-20 or silica gel to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Employing reverse-phase columns (e.g., C18) with a suitable mobile phase to achieve high-purity separation.

-

-

Final Purification: The fractions containing pure FR901537 are pooled, concentrated, and lyophilized to yield the final product.

Physicochemical Properties

The detailed physicochemical properties of FR901537 are summarized in the table below.

| Property | Value |

| Appearance | White powder |

| Molecular Formula | C₂₃H₂₉N₃O₆S₂ |

| Molecular Weight | 507.62 g/mol |

| Structure | Novel naphthol derivative with a pantetheine moiety[1] |

| Solubility | Soluble in methanol and dimethyl sulfoxide |

Biological Activity and Mechanism of Action

FR901537 is a potent and competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1]

Aromatase Inhibition

The inhibitory activity of FR901537 against aromatase has been demonstrated using in vitro assays with human placental and rat ovarian aromatase.[1] Lineweaver-Burk plot analysis has confirmed that FR901537 acts as a competitive inhibitor, indicating that it competes with the natural substrate (androgens) for binding to the active site of the enzyme.[1]

| Parameter | Value | Source |

| Inhibition Type | Competitive | [1] |

| Target Enzyme | Aromatase (CYP19A1) | [1] |

| Selectivity | Does not inhibit 11β-hydroxylase | [1] |

Experimental Protocol: In Vitro Aromatase Inhibition Assay

-

Enzyme Preparation: Microsomes containing aromatase are prepared from a source such as human placenta.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the microsomal enzyme, a source of NADPH (a necessary cofactor), the androgen substrate (e.g., androstenedione), and varying concentrations of the inhibitor (FR901537).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Quantification: The amount of estrogen produced is quantified. A common method is the tritiated water release assay, where a radiolabeled androgen is used, and the release of ³H₂O during aromatization is measured.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Signaling Pathway

By inhibiting aromatase, FR901537 effectively blocks the final and rate-limiting step in estrogen biosynthesis. This leads to a reduction in circulating estrogen levels, which is a key therapeutic strategy for hormone-receptor-positive breast cancers that rely on estrogen for growth and proliferation. The signaling pathway affected by aromatase inhibitors is illustrated below.

Caption: Signaling pathway of aromatase and its inhibition by FR901537.

Experimental Workflows

The discovery and characterization of a novel natural product like FR901537 follows a logical experimental workflow, from the producing organism to the final pure compound.

Caption: General experimental workflow for the discovery of FR901537.

Conclusion

FR901537, a natural product from Bacillus sp. No. 3072, represents a significant discovery in the field of aromatase inhibitors. Its potent and competitive mechanism of action makes it a valuable tool for research into the treatment of estrogen-dependent diseases. Further studies to fully elucidate its pharmacological profile and potential therapeutic applications are warranted. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising compound.

References

FR901537 (CAS 161162-21-6): A Technical Whitepaper on a Potent Competitive Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901537 is a novel, naturally derived naphthol derivative that has demonstrated significant potential as a highly potent and selective competitive inhibitor of aromatase (CYP19A1). This technical guide provides a comprehensive overview of the available scientific information on FR901537, including its origin, physicochemical properties, mechanism of action, and preclinical anti-tumor activity. Detailed experimental protocols for the evaluation of aromatase inhibition are also presented, along with a visualization of the key signaling pathways affected by this compound. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of FR901537, particularly in the context of estrogen-dependent malignancies.

Introduction

Estrogen plays a critical role in the development and progression of hormone receptor-positive breast cancer. Aromatase is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens to estrogens. Inhibition of aromatase is a clinically validated and effective therapeutic strategy for the treatment of estrogen-receptor-positive breast cancer in postmenopausal women. FR901537, a natural product isolated from the bacterium Bacillus sp. No. 3072, has been identified as a potent and competitive inhibitor of aromatase.[1] This document synthesizes the current knowledge on FR901537, providing a technical foundation for further research and development.

Physicochemical Properties

FR901537 is a novel naphthol derivative that incorporates a pantetheine moiety in its structure.[1] While exhaustive experimental data on its physicochemical properties are not widely published, the fundamental characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 161162-21-6 | |

| Molecular Formula | C₂₃H₂₉N₃O₆S₂ | |

| Molecular Weight | 507.62 g/mol | |

| Appearance | White solid (presumed) | |

| Source | Bacillus sp. No. 3072 | [1] |

Note: Further characterization of the physicochemical properties of FR901537 is warranted for comprehensive drug development purposes.

Mechanism of Action and Biological Activity

FR901537 exerts its biological effect through the potent and selective inhibition of aromatase.

Aromatase Inhibition

Studies utilizing aromatase preparations from human placenta and rat ovary have demonstrated the potent inhibitory activity of FR901537.[1] Lineweaver-Burk plot analysis has confirmed that FR901537 acts as a competitive inhibitor of aromatase.[1] This mode of inhibition suggests that FR901537 binds to the active site of the enzyme, competing with the natural androgen substrates.

A key aspect of its selectivity is the lack of inhibitory activity against other critical steroidogenic enzymes, such as 11β-hydroxylase, which is involved in cortisol synthesis.[1] This selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.

Quantitative Inhibition Data:

Despite extensive searches of the available literature, specific IC₅₀ and Kᵢ values for FR901537 from the primary publication by Oohata et al. (1995) could not be retrieved. This represents a significant data gap that should be addressed in future studies to fully quantify the inhibitory potency of this compound.

Anti-Tumor Activity

The pharmacological and anti-tumor effects of FR901537 have been investigated in preclinical models. In a study using a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in ovariectomized, testosterone propionate (TP)-treated rats (a model for postmenopausal breast cancer), FR901537 demonstrated significant anti-tumor activity.[2] The TP-induced tumor growth was significantly inhibited by the administration of FR901537, suggesting its potential as a therapeutic agent for estrogen-dependent breast cancers.[2]

Furthermore, in immature rats, FR901537 was shown to inhibit the androstenedione-induced increase in uterine weight, providing further in vivo evidence of its aromatase-inhibiting activity.[2]

Signaling Pathways

The primary mechanism of action of FR901537, the competitive inhibition of aromatase, directly impacts the estrogen signaling pathway in hormone receptor-positive breast cancer cells. By blocking the conversion of androgens to estrogens, FR901537 leads to a reduction in the levels of circulating and intratumoral estrogens. This, in turn, prevents the activation of the estrogen receptor (ER), a key driver of tumor cell proliferation and survival.

The downstream consequences of ER inactivation are multifaceted and include:

-

Cell Cycle Arrest: Reduced estrogen signaling leads to the downregulation of cyclin D1 and other cell cycle regulatory proteins, resulting in a G₁ phase cell cycle arrest.

-

Induction of Apoptosis: The deprivation of estrogen, a critical survival factor for ER-positive breast cancer cells, can trigger the intrinsic apoptotic pathway.

The following diagram illustrates the central role of aromatase in the estrogen signaling pathway and the mechanism of action of FR901537.

Caption: Mechanism of FR901537 action in inhibiting estrogen production.

Experimental Protocols

The following is a detailed protocol for a human placental microsome aromatase inhibition assay, a standard method for evaluating the potency of aromatase inhibitors like FR901537. This protocol is a synthesis of established methodologies.[3][4]

Preparation of Human Placental Microsomes

-

Tissue Procurement: Obtain fresh human term placenta from consenting donors immediately after delivery.

-

Homogenization: Wash the placenta with ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) to remove blood. Mince the tissue and homogenize in 3-4 volumes of the same buffer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

-

Washing and Storage: Resuspend the microsomal pellet in buffer and repeat the 100,000 x g centrifugation. Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 20% glycerol), aliquot, and store at -80°C until use.

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

Aromatase Inhibition Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Human placental microsomes (typically 20-50 µg of protein)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

FR901537 or other test inhibitor at various concentrations (dissolved in a suitable solvent like DMSO, final solvent concentration should be ≤1%).

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, [1β-³H]-androstenedione (e.g., 100 nM).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., chloroform or ethyl acetate).

-

Extraction and Measurement:

-

Add a known amount of unlabeled water to the reaction mixture.

-

Extract the unmetabolized substrate with the organic solvent by vigorous vortexing.

-

Centrifuge to separate the phases.

-

Remove the aqueous phase containing the ³H₂O product and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of aromatase activity (pmol/mg protein/min).

-

Plot the percentage of inhibition against the inhibitor concentration.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

For determining the Kᵢ value for competitive inhibition, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.

-

Experimental Workflow Diagram

Caption: Experimental workflow for assessing FR901537 aromatase inhibition.

Conclusion and Future Directions

FR901537 is a compelling natural product with demonstrated potent and competitive inhibitory activity against aromatase, a key target in the treatment of estrogen-dependent breast cancer. Its selectivity and in vivo anti-tumor efficacy in a relevant preclinical model underscore its therapeutic potential.

However, to advance the development of FR901537, several key areas require further investigation:

-

Quantitative Potency Determination: The precise IC₅₀ and Kᵢ values for aromatase inhibition need to be robustly determined and published.

-

In Vitro Cellular Studies: The effects of FR901537 on the proliferation, cell cycle, and apoptosis of human breast cancer cell lines should be thoroughly characterized.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate its drug-like properties and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of FR901537 could lead to the identification of even more potent and selective aromatase inhibitors.

References

- 1. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

FR901537: A Technical Guide to its Biological Activity as a Novel Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901537 is a novel, naturally derived compound that has demonstrated potent and competitive inhibitory activity against aromatase, the key enzyme in estrogen biosynthesis. This technical guide provides a comprehensive overview of the biological activity of FR901537, summarizing the available data on its mechanism of action, and offering insights into its potential therapeutic applications, particularly in the context of estrogen-dependent malignancies. Due to the limited public availability of the primary research article, this guide synthesizes the known information and provides generalized experimental contexts.

Core Concepts: Mechanism of Action

FR901537 is a novel naphthol derivative, distinguished by the inclusion of a pantetheine moiety in its structure.[1] It is a product of fermentation by the bacterium Bacillus sp. No. 3072.[1] The primary biological activity of FR901537 is its potent and competitive inhibition of aromatase (CYP19A1), a cytochrome P450 enzyme.[1][2] Aromatase catalyzes the final and rate-limiting step of estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).

By competitively binding to the active site of aromatase, FR901537 blocks this conversion, leading to a reduction in systemic estrogen levels. This mechanism is of significant therapeutic interest, particularly in postmenopausal women where circulating estrogens are primarily derived from the peripheral aromatization of adrenal androgens. The inhibition of aromatase is a clinically validated strategy for the treatment of hormone receptor-positive breast cancer.

Quantitative Data

| Compound | Target Enzyme | Source | Inhibition Type | IC50 / Ki |

| FR901537 | Aromatase | Human Placenta, Rat Ovary | Competitive | Not Available |

| Letrozole | Aromatase | Human Recombinant | Competitive | ~2.5 nM (IC50) |

| Anastrozole | Aromatase | Human Recombinant | Competitive | ~15 nM (IC50) |

| Exemestane | Aromatase | Human Placental | Irreversible (Suicide Inhibitor) | ~30 nM (Ki) |

Experimental Protocols

Detailed experimental protocols for the biological characterization of FR901537 are outlined in the original 1995 publication, which is not widely available. However, based on standard methodologies of the time for assessing aromatase inhibition, the key experiments would have likely involved the following:

Aromatase Inhibition Assay (In Vitro)

This assay is fundamental to determining the inhibitory potential of a compound against aromatase.

-

Enzyme Source: Microsomes are prepared from tissues with high aromatase expression, such as human placenta or rat ovaries.

-

Substrate: A radiolabeled androgen, typically [1β-³H]-androstenedione, is used as the substrate.

-

Incubation: The enzyme preparation is incubated with the substrate in the presence of a range of concentrations of the test compound (FR901537) and a necessary cofactor, NADPH.

-

Measurement of Activity: Aromatase activity is quantified by measuring the amount of ³H₂O released during the aromatization reaction. This is separated from the remaining radiolabeled substrate by methods such as dextran-coated charcoal precipitation followed by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plot analysis is typically performed. This involves measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor.

Enzyme Specificity Assays

To assess the selectivity of FR901537, its inhibitory activity against other cytochrome P450 enzymes would be evaluated. The original study noted that FR901537 did not inhibit 11β-hydroxylase from bovine adrenal cortex, indicating a degree of selectivity.[1]

In Vivo Models of Estrogen-Dependent Growth

To evaluate the in vivo efficacy of FR901537, animal models are utilized.

-

Androstenedione-Induced Uterine Hypertrophy: In immature female rats, the administration of androstenedione leads to its conversion to estrogen, causing an increase in uterine weight. The ability of FR901537 to inhibit this effect would demonstrate its in vivo aromatase inhibitory activity.

-

DMBA-Induced Mammary Tumor Model: The 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in rats is a well-established model for studying hormone-dependent breast cancer. The effect of FR901537 on tumor growth in ovariectomized, testosterone-supplemented rats would provide evidence of its anti-tumor potential.

Signaling Pathways and Logical Relationships

The primary mechanism of action of FR901537 is the direct inhibition of the aromatase enzyme. This has downstream effects on signaling pathways that are dependent on estrogen.

Caption: Mechanism of FR901537 action on the estrogen biosynthesis pathway.

The diagram above illustrates the central role of aromatase in converting androgens to estrogens. Estrogens then bind to the estrogen receptor (ER), which translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in cell proliferation and growth. In estrogen receptor-positive (ER+) cancers, this pathway is a key driver of tumor growth. FR901537, by competitively inhibiting aromatase, effectively blocks this entire downstream signaling cascade.

Caption: A generalized workflow for determining the in vitro aromatase inhibitory activity of FR901537.

Conclusion

FR901537 is a potent, competitive, and selective inhibitor of aromatase with demonstrated in vivo activity in preclinical models. Its natural origin and specific mechanism of action make it a compound of significant interest for further investigation in the context of estrogen-dependent diseases, particularly breast cancer. While the originally published quantitative data remains elusive in the broader scientific literature, the qualitative description of its biological activity strongly supports its classification as a promising aromatase inhibitor. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties is warranted to explore its full therapeutic potential.

References

FR901537: A Comprehensive Technical Review of a Novel Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901537 is a novel, naturally derived naphthol derivative that has demonstrated potent and competitive inhibitory activity against aromatase, the key enzyme responsible for estrogen biosynthesis.[1][2] Isolated from the fermentation broth of Bacillus sp. No. 3072, this compound presents a promising avenue for the development of therapeutics targeting estrogen-dependent pathologies, most notably breast cancer.[1][2] This technical guide provides an in-depth review of the existing literature on FR901537, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization.

Core Mechanism of Action: Aromatase Inhibition

FR901537 functions as a competitive inhibitor of aromatase (cytochrome P450 19A1), directly competing with the enzyme's natural substrates, androstenedione and testosterone.[2] By blocking the active site of aromatase, FR901537 effectively halts the conversion of androgens into estrogens (estrone and estradiol, respectively). This reduction in estrogen levels is the primary mechanism underlying its therapeutic potential in hormone receptor-positive breast cancer.

Signaling Pathway: Inhibition of Estrogen Synthesis

The primary signaling pathway influenced by FR901537 is the estrogen biosynthesis pathway. By inhibiting aromatase, FR901537 disrupts the final and rate-limiting step of this pathway.

Downstream of this direct enzymatic inhibition, FR901537 indirectly modulates the estrogen signaling pathway. Reduced estrogen levels lead to decreased activation of estrogen receptors (ERα and ERβ), which are key transcription factors in the development and proliferation of hormone-dependent breast cancers.

Quantitative Data Summary

Currently, publicly available literature does not provide specific IC50 values for FR901537's inhibition of aromatase, nor does it detail pharmacokinetic parameters such as half-life, clearance, and bioavailability. The original research by Oohata et al. (1995) qualitatively describes the inhibition as "potent" but does not quantify it with an IC50 value.[2]

| Parameter | Value | Source Enzyme | Cell Line/Model | Reference |

| IC50 | Not Reported | Human Placenta, Rat Ovary | - | [2] |

| Inhibition Type | Competitive | Human Placenta | - | [2] |

| Pharmacokinetics | Not Reported | - | - | - |

Preclinical In Vivo Efficacy

FR901537 has demonstrated significant anti-tumor activity in a preclinical model of postmenopausal breast cancer.[3]

7,12-Dimethylbenz(a)anthracene (DMBA)-Induced Mammary Tumor Model in Rats

In a study utilizing ovariectomized, testosterone propionate (TP)-treated Sprague-Dawley rats with DMBA-induced mammary tumors, FR901537 was shown to significantly inhibit tumor growth.[3] This model is designed to mimic the hormonal environment of postmenopausal women where peripheral androgen-to-estrogen conversion is the primary source of circulating estrogens.

| Animal Model | Treatment Group | Outcome | Reference |

| Ovariectomized, TP-treated, DMBA-induced mammary tumor rats | FR901537 + TP | Significant inhibition of TP-induced tumor growth | [3] |

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the literature for the characterization of aromatase inhibitors. The specific parameters for the experiments conducted on FR901537 are not fully detailed in the available publications.

Human Placental Aromatase Inhibition Assay

This assay is a standard method for determining the inhibitory potential of a compound against aromatase.

Objective: To measure the in vitro inhibition of human placental aromatase by a test compound.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

NADPH regenerating system (cofactor)

-

Test compound (e.g., FR901537)

-

Phosphate buffer (pH 7.4)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing human placental microsomes, the NADPH regenerating system, and the test compound at various concentrations in phosphate buffer.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding an ice-cold solution of dextran-coated charcoal to adsorb the unreacted substrate.

-

Centrifuge the mixture to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the tritiated water (³H₂O) released during the aromatization reaction, using a liquid scintillation counter.

-

Calculate the percentage of aromatase inhibition at each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-Tumor Efficacy in a Rat Model

This protocol describes a common model for evaluating the efficacy of aromatase inhibitors against estrogen-dependent mammary tumors.

Objective: To assess the in vivo anti-tumor effect of a test compound in a chemically-induced mammary tumor model.

Animal Model: Female Sprague-Dawley rats.

Procedure:

-

Tumor Induction: At approximately 50 days of age, administer a single oral dose of 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors.

-

Ovariectomy and Hormone Treatment: Once tumors are established, perform ovariectomy to remove the primary source of endogenous estrogen. Subsequently, administer testosterone propionate (TP) to provide a substrate for peripheral aromatization.

-

Treatment: Administer the test compound (e.g., FR901537) to the treatment group, while a control group receives a vehicle.

-

Tumor Monitoring: Monitor tumor size (e.g., by caliper measurement) and animal health regularly throughout the study period.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the test compound.

Conclusion and Future Directions

FR901537 is a potent, competitive aromatase inhibitor with demonstrated preclinical anti-tumor activity in a relevant animal model of postmenopausal breast cancer.[2][3] Its natural origin and novel structure make it an interesting lead compound for further drug development.[1][2] However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of publicly available quantitative data on its inhibitory potency (IC50) and its pharmacokinetic profile. Future research should focus on elucidating these key parameters. Furthermore, while its mechanism of action is understood to be through the inhibition of estrogen synthesis, studies directly investigating its effects on the downstream components of the estrogen receptor signaling pathway would provide a more complete picture of its cellular and molecular impact. Such studies would be invaluable for guiding the continued development of FR901537 as a potential therapeutic agent for hormone-dependent breast cancer.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901537 is a potent and competitive inhibitor of aromatase, the key enzyme responsible for estrogen biosynthesis.[1][2] Isolated from the bacterium Bacillus sp. No. 3072, this novel naphthol derivative, which incorporates a pantetheine structure, has demonstrated significant potential in the context of estrogen-dependent pathologies, particularly breast cancer.[2][3] This technical guide provides a comprehensive overview of FR901537, including its mechanism of action, available biological data, and the experimental protocols utilized for its characterization. While specific, publicly available data on structurally related analogs of FR901537 is limited, this guide will also delve into the broader context of aromatase inhibitor development and the pertinent signaling pathways.

Core Compound Profile: FR901537

FR901537 distinguishes itself through its unique chemical structure, featuring a naphthol core linked to a pantetheine moiety.[2] This structure confers its potent and competitive inhibitory activity against aromatase.

Biological Activity

The primary biological function of FR901537 is the potent and competitive inhibition of aromatase.[1][2] This inhibitory action has been demonstrated against aromatase from both human placenta and rat ovary.[2] Notably, FR901537 exhibits selectivity, as it does not inhibit 11β-hydroxylase, another cytochrome P450 enzyme.[2]

In vivo studies have substantiated the anti-estrogenic effects of FR901537. In immature rats, treatment with FR901537 was shown to inhibit the increase in uterus weight induced by androstenedione.[3] Furthermore, in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in ovariectomized, testosterone propionate-treated rats (a model for postmenopausal breast cancer), FR901537 significantly inhibited tumor growth.[3] These findings underscore the potential of FR901537 as a therapeutic agent for estrogen-dependent breast cancers.[3]

Quantitative Data

Currently, publicly accessible quantitative data for a series of structurally related FR901537 compounds is not available. The following table summarizes the known inhibitory information for FR901537 based on the foundational research.

| Compound | Target | Assay System | Inhibition Type | IC50 | Reference |

| FR901537 | Aromatase | Human Placental Microsomes | Competitive | Potent (specific value not publicly detailed) | [2] |

| FR901537 | Aromatase | Rat Ovarian Microsomes | Competitive | Potent (specific value not publicly detailed) | [2] |

Experimental Protocols

The characterization of FR901537 and other aromatase inhibitors relies on robust and well-defined experimental protocols. The following is a detailed methodology for a common in vitro aromatase inhibition assay.

In Vitro Aromatase Inhibition Assay using Human Placental Microsomes

This assay measures the inhibition of aromatase activity by a test compound by quantifying the conversion of a radiolabeled androgen substrate to estrogen.

1. Materials and Reagents:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

NADPH (cofactor)

-

Test compound (e.g., FR901537) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

-

Dextran-coated charcoal

-

Scintillation fluid

2. Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, human placental microsomes, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the radiolabeled substrate, [1β-³H]-androstenedione, and NADPH to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., chloroform or ether) and placing the tubes on ice.

-

Extraction of Steroids: Vortex the tubes to extract the steroids into the organic phase. Centrifuge to separate the aqueous and organic layers.

-

Removal of Unreacted Substrate: Transfer the aqueous phase, containing the tritiated water (³H₂O) released during the aromatization reaction, to a new tube containing dextran-coated charcoal. The charcoal will bind the unreacted lipophilic androstenedione.

-

Quantification: Centrifuge to pellet the charcoal. Transfer a sample of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of aromatase activity.

Signaling Pathways and Mechanisms

The therapeutic effect of FR901537 and other aromatase inhibitors stems from their ability to modulate the estrogen signaling pathway. By blocking the synthesis of estrogens, these compounds reduce the activation of estrogen receptors, which are key drivers of proliferation in hormone-receptor-positive breast cancer.

Aromatase Inhibition and its Impact on Estrogen Signaling

The following diagram illustrates the mechanism of action of aromatase inhibitors like FR901537 and their downstream effects on the estrogen signaling pathway.

Caption: Mechanism of aromatase inhibition by FR901537 and its downstream effects.

Experimental Workflow for Evaluating Aromatase Inhibitors

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel aromatase inhibitors.

Caption: Preclinical evaluation workflow for novel aromatase inhibitors.

Conclusion and Future Directions

FR901537 represents a significant discovery in the field of aromatase inhibitors, demonstrating potent and selective activity. While the exploration of its direct structural analogs remains an area for future research, the foundational studies on FR901537 provide a solid basis for the design and development of new generations of aromatase inhibitors. Further investigation into the synthesis of FR901537 analogs and a detailed structure-activity relationship study could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and an understanding of the signaling pathways detailed in this guide provide a framework for such future endeavors, which hold the promise of advancing the treatment of estrogen-dependent diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FR901537: A Novel Inducer of Lysosomal Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901537 represents a novel class of small molecules designed to selectively induce cell death in cancer cells, particularly those exhibiting resistance to conventional therapies. This compound triggers a unique form of programmed cell death known as ferroptosis, which is iron-dependent and characterized by the accumulation of lipid peroxides. A key mechanistic feature of FR901537 is its ability to activate iron within lysosomes, initiating a cascade of oxidative lipid damage that leads to cell membrane degradation and ultimately, cell death. These application notes provide an overview of the mechanism of action of FR901537 and detailed protocols for its experimental application.

Mechanism of Action

FR901537's therapeutic potential stems from its targeted induction of ferroptosis in cancer cells, especially in aggressive, drug-tolerant persister cells. These cells often exhibit high expression of the cell surface protein CD44, which facilitates increased iron uptake, rendering them more susceptible to iron-catalyzed cell death.

The proposed signaling pathway for FR901537 is as follows:

-

Cellular Uptake and Lysosomal Targeting: FR901537 is designed to specifically accumulate within the lysosomes of cancer cells.

-

Lysosomal Iron Activation: Once inside the lysosome, FR901537 interacts with and activates the resident iron pool.

-

Lipid Peroxidation Initiation: The activated lysosomal iron catalyzes the conversion of hydrogen peroxide into highly reactive hydroxyl radicals. These radicals initiate the peroxidation of lipids within the lysosomal membrane.

-

Propagation of Oxidative Damage: The initial lipid peroxidation propagates to other cellular membranes, leading to widespread oxidative damage.

-

Cell Death: The extensive membrane damage culminates in ferroptotic cell death.

Signaling Pathway Diagram

Caption: Signaling pathway of FR901537-induced ferroptosis.

Experimental Protocols

The following are key experiments to characterize the activity of FR901537.

Cell Viability Assay

Objective: To determine the cytotoxic effect of FR901537 on cancer cells.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., a CD44-high expressing cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of FR901537 in a complete culture medium. Remove the existing medium from the cells and add 100 µL of the FR901537 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment:

-

Add 10 µL of a cell viability reagent (e.g., resazurin-based or MTT) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Normalize the readings to the vehicle control to determine the percentage of viable cells. Calculate the IC₅₀ value (the concentration of FR901537 that inhibits cell growth by 50%).

Data Presentation:

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 0.1 | 95.2 ± 3.1 | 88.5 ± 4.2 | 75.1 ± 5.5 |

| 1 | 70.8 ± 4.5 | 55.2 ± 3.8 | 30.7 ± 4.1 |

| 10 | 25.4 ± 2.9 | 10.1 ± 2.1 | 5.3 ± 1.8 |

| 100 | 5.1 ± 1.5 | 2.3 ± 0.9 | 1.2 ± 0.5 |

Lipid Peroxidation Assay

Objective: To quantify the extent of lipid peroxidation induced by FR901537.

Methodology:

-

Cell Culture and Treatment: Plate cells in a 6-well plate and treat with FR901537 at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in a buffer containing a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591).

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Flow Cytometry:

-

Wash the cells to remove excess dye.

-

Analyze the cells using a flow cytometer. The dye will shift its fluorescence emission from red to green upon oxidation.

-

-

Data Analysis: Quantify the percentage of cells with increased green fluorescence, indicating lipid peroxidation.

Data Presentation:

| Treatment | Time (h) | % Lipid Peroxidation Positive Cells |

| Vehicle | 24 | 2.5 ± 0.8 |

| FR901537 (IC₅₀) | 6 | 15.7 ± 2.1 |

| FR901537 (IC₅₀) | 12 | 45.3 ± 3.5 |

| FR901537 (IC₅₀) | 24 | 78.9 ± 4.2 |

| FR901537 (2x IC₅₀) | 24 | 92.1 ± 2.8 |

Lysosomal Iron Staining

Objective: To visualize the localization of iron within lysosomes.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with FR901537 as described above.

-

Staining:

-

Wash the cells with PBS.

-

Incubate with a lysosome-specific fluorescent probe (e.g., LysoTracker Red) for 30 minutes.

-

Wash and then incubate with a fluorescent iron indicator (e.g., Phen Green SK) for 30 minutes.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. Co-localization of the red (lysosome) and green (iron) signals indicates the presence of iron within the lysosomes.

-

-

Data Analysis: Quantify the co-localization using image analysis software.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing FR901537.

Conclusion

FR901537 is a promising new agent for cancer therapy, particularly for treatment-resistant cancers. Its unique mechanism of inducing ferroptosis via lysosomal iron activation provides a novel therapeutic avenue. The protocols outlined in these application notes will enable researchers to effectively evaluate the efficacy and mechanism of action of FR901537 in various cancer models. Careful adherence to these experimental procedures will ensure reproducible and reliable data, contributing to the further development of this innovative class of anti-cancer compounds.

Application Notes and Protocols for Cell-Based Assays

Topic: FR 901537 Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive searches for the compound "this compound" did not yield specific information regarding its mechanism of action, associated signaling pathways, or data from cell-based assays. This may indicate that "this compound" is a novel or internal compound designation with limited publicly available information.

The following application notes and protocols are therefore provided as a general framework for characterizing a novel compound using common cell-based assays. These protocols can be adapted once the specific properties of the compound of interest are identified. The examples provided are based on well-established methodologies in cell biology and drug discovery.

General Cell-Based Assay Workflow

The following diagram illustrates a typical workflow for evaluating the effects of a new compound on cultured cells.

Caption: General workflow for in vitro compound testing using cell-based assays.

I. Cell Viability and Cytotoxicity Assays

Cell viability and cytotoxicity assays are fundamental in determining the concentration-dependent effects of a compound on a cell population.[1][2]

Protocol: MTT Cell Viability Assay

This protocol measures cell viability based on the metabolic activity of living cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle-only wells as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 0.1 | 1.20 | 96 |

| 1 | 1.05 | 84 |

| 10 | 0.63 | 50.4 |

| 100 | 0.15 | 12 |

II. Apoptosis Assays

Apoptosis assays are used to determine if a compound induces programmed cell death.[3]

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the test compound for the desired time.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[3]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |

| Vehicle Control | 95 | 2 | 1 | 2 |

| Compound (X µM) | 60 | 25 | 10 | 5 |

III. Cell Cycle Analysis

Cell cycle analysis is performed to determine if a compound affects cell cycle progression.[5][6][7][8]

Protocol: Propidium Iodide (PI) Staining for DNA Content

This method uses PI to stain DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][7]

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for the desired duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[5][9]

-

Incubate the fixed cells for at least 30 minutes on ice.[5]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

Data Presentation:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 65 | 20 | 15 |

| Compound (Y µM) | 20 | 15 | 65 |

Hypothetical Signaling Pathway Inhibition

Should a compound like this compound be identified as an inhibitor of a specific signaling pathway, for instance, the PI3K/Akt/mTOR pathway, the following diagram illustrates this mechanism.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Disclaimer: The protocols and data presented are for illustrative purposes only and should be optimized for specific cell lines and experimental conditions. The signaling pathway diagram is a simplified representation of a potential mechanism of action.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. corefacilities.iss.it [corefacilities.iss.it]

Application Notes and Protocols for FR901537 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the spliceosome inhibitor, FR901537, in cancer research. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application in cell-based assays.

Introduction

FR901537 is a potent inhibitor of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. Specifically, it targets the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] By binding to SF3b, FR901537 and its analogs impede the association of the U2 snRNP with the pre-mRNA, leading to the inhibition of spliceosome assembly.[1] This disruption of the splicing process results in the accumulation of unspliced or abnormally spliced mRNA transcripts, which can trigger cell cycle arrest and apoptosis in cancer cells. Given that mutations in splicing factors, such as SF3B1, are frequently observed in various malignancies, the spliceosome represents a compelling target for anticancer therapies.[3]

Quantitative Data

Table 1: Illustrative IC50 Values of Spliceosome Inhibitors in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 1.5 |

| A549 | Lung Cancer | 2.1 |

| MCF7 | Breast Cancer | 3.8 |

| HCT116 | Colon Cancer | 1.2 |

| K562 | Leukemia | 0.8 |

Note: These are representative values and should be experimentally determined for specific research applications.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of FR901537 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

FR901537

-

Human cancer cell line of choice

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of FR901537 in complete medium.

-

Remove the medium from the wells and add 100 µL of the FR901537 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve FR901537, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with FR901537.

Materials:

-

FR901537

-

Human cancer cell line of choice

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of FR901537 for the desired time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Analysis of Alternative Splicing (RT-PCR)

This protocol allows for the detection of changes in alternative splicing of specific target genes, such as the anti-apoptotic gene MCL1, upon treatment with FR901537. The ratio of the long (anti-apoptotic) to short (pro-apoptotic) splice variants of MCL1 is a key indicator of apoptosis induction.

Materials:

-

FR901537

-

Human cancer cell line of choice

-

RNA extraction kit

-

Reverse transcription kit

-

PCR primers specific for MCL1 splice variants (see below)

-

Taq DNA polymerase

-

Agarose gel electrophoresis system

Primer Sequences for MCL1:

-

Forward: 5'-AAG CCA TAA ACT GGC GAG TGG-3'

-

Reverse: 5'-TCC TCT TCC AGC AAA GGC TCG-3'

(These primers will amplify both the long and short splice variants of MCL1, which can be distinguished by size on an agarose gel.)

Procedure:

-

Treat cells with FR901537 for a specified time (e.g., 24 hours).

-

Extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform PCR using the MCL1-specific primers.

-

Analyze the PCR products by agarose gel electrophoresis to visualize the different splice variants.

-

Quantify the band intensities to determine the relative abundance of the MCL1-L and MCL1-S isoforms.

Western Blot Analysis of Splicing Factor SF3B1

This protocol is to assess the expression level of the direct target of FR901537, SF3B1, in treated cancer cells.

Materials:

-

FR901537

-

Human cancer cell line of choice

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Primary antibody: Rabbit anti-SF3B1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with FR901537 for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-SF3B1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway

FR901537's primary mechanism of action is the inhibition of the spliceosome, leading to widespread changes in mRNA splicing. This has several downstream consequences for cancer cells, ultimately culminating in apoptosis.

Pathway Description: FR901537 directly binds to the SF3b complex, a core component of the spliceosome. This interaction inhibits the assembly of the spliceosome, leading to a global disruption of pre-mRNA splicing. This results in an accumulation of improperly spliced transcripts. A key consequence is the altered splicing of the anti-apoptotic gene MCL1, leading to a decrease in the anti-apoptotic isoform (MCL1-L) and an increase in the pro-apoptotic isoform (MCL1-S). This shift in the MCL1-L/MCL1-S ratio is a critical event that promotes apoptosis. Additionally, the widespread disruption of gene expression due to aberrant splicing can also lead to cell cycle arrest.

References

Application Notes and Protocols for FR901537 in Steroidogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901537 is a novel, naturally derived naphthol derivative isolated from the bacterium Bacillus sp. No. 3072.[1] It has been identified as a potent and competitive inhibitor of aromatase, a critical enzyme in the steroidogenesis pathway.[1] Aromatase (cytochrome P450 19A1) is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[2][3] By specifically targeting this enzyme, FR901537 serves as a valuable tool for studying the role of estrogens in various physiological and pathological processes, including hormone-dependent cancers. These application notes provide detailed information and protocols for the use of FR901537 in steroidogenesis research.

Mechanism of Action

FR901537 exerts its biological effects by directly inhibiting the enzymatic activity of aromatase. The inhibition is competitive, meaning that FR901537 binds to the active site of the aromatase enzyme, thereby preventing the binding and subsequent conversion of its androgen substrates, such as androstenedione and testosterone, into estrogens (estrone and estradiol, respectively).[1] This selective inhibition of estrogen synthesis makes FR901537 a powerful tool for investigating estrogen-dependent signaling pathways and for the potential development of therapeutics for estrogen-receptor-positive diseases.

Applications in Steroidogenesis Research

-

Inhibition of Estrogen Biosynthesis: FR901537 can be used in in vitro and in vivo models to specifically block the production of estrogens, allowing researchers to study the downstream effects of estrogen deprivation on cellular processes and animal physiology.

-

Hormone-Dependent Cancer Research: As a potent aromatase inhibitor, FR901537 is particularly relevant for studying estrogen-dependent cancers, such as certain types of breast cancer.[4] It can be used to investigate the role of local estrogen production in tumor growth and to evaluate the efficacy of aromatase inhibition as a therapeutic strategy.

-

Endocrinology and Reproductive Biology: Researchers can utilize FR901537 to explore the role of estrogens in various endocrine and reproductive processes, including the regulation of the menstrual cycle, gonadal function, and the development of secondary sexual characteristics.

-

Neuroscience: Aromatase is also expressed in the brain, where it plays a role in the local synthesis of neuroestrogens. FR901537 can be employed to study the function of these neuroestrogens in brain development, function, and behavior.

Data Presentation

Table 1: In Vitro Inhibitory Activity of FR901537 on Aromatase

| Enzyme Source | Inhibition Type | Potency | Reference |

| Human Placenta | Competitive | Potent | [1] |

| Rat Ovary | Competitive | Potent | [1] |

Note: Specific IC50 or Ki values were not available in the cited abstracts. Access to the full-text article is recommended for detailed kinetic data.

Table 2: In Vivo Effects of FR901537

| Animal Model | Treatment | Observed Effect | Reference |

| Immature Rats | FR901537 (4 consecutive days) | Inhibition of androstenedione-induced increase in uterus weight. | [4] |

| Mature Rats | FR901537 (14 days) | No effect on uterus, adrenal glands, ovary, or pituitary weights. | [4] |

| Ovariectomized, Testosterone Propionate (TP)-treated Rats with DMBA-induced Mammary Tumors | FR901537 and TP | Significant inhibition of TP-induced tumor growth. | [4] |

Experimental Protocols

Protocol 1: In Vitro Aromatase Inhibition Assay

This protocol is a general guideline based on standard aromatase inhibition assays. Specific conditions may need to be optimized based on the enzyme source and experimental setup.

Objective: To determine the inhibitory effect of FR901537 on aromatase activity in vitro.

Materials:

-

FR901537

-

Aromatase enzyme preparation (e.g., human placental microsomes, rat ovarian microsomes, or recombinant human aromatase)

-

Androgen substrate (e.g., androstenedione or testosterone)

-

NADPH (cofactor)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Detection system for estrogen (e.g., [3H]-water release assay, ELISA, or LC-MS)

-

96-well plates

-

Incubator (37°C)

-

Plate reader or appropriate detection instrument

Procedure:

-

Prepare Reagents:

-

Dissolve FR901537 in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of FR901537 in the assay buffer.

-

Prepare the androgen substrate solution in the assay buffer.

-

Prepare the NADPH solution in the assay buffer.

-

Dilute the aromatase enzyme preparation to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

FR901537 solution (or vehicle control)

-

Aromatase enzyme preparation

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add the androgen substrate and NADPH to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

-

Terminate Reaction:

-

Stop the reaction using a suitable method (e.g., adding a stop solution, such as a strong acid or organic solvent).

-

-

Detection:

-

Measure the amount of estrogen produced using the chosen detection method.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of FR901537 compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of FR901537 to determine the IC50 value.

-

Perform Lineweaver-Burk plot analysis to confirm the competitive nature of the inhibition.

-

Protocol 2: In Vivo Study of Aromatase Inhibition in a Rat Model

This protocol is a generalized representation based on the in vivo studies described for FR901537.[4] All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Objective: To evaluate the in vivo efficacy of FR901537 in inhibiting androgen-induced uterine growth in immature female rats.

Materials:

-

FR901537

-

Immature female rats (e.g., 21-25 days old)

-

Androstenedione

-

Vehicle for drug administration (e.g., saline, oil)

-

Animal balance

-

Gavage needles or injection supplies

Procedure:

-

Animal Acclimation:

-

Acclimate the rats to the housing conditions for at least 3 days before the start of the experiment.

-

-

Group Allocation:

-

Randomly divide the rats into the following groups (n=5-10 per group):

-

Group 1: Vehicle control

-

Group 2: Androstenedione only

-

Group 3: Androstenedione + FR901537 (low dose)

-

Group 4: Androstenedione + FR901537 (high dose)

-

-

-

Drug Administration:

-

Administer FR901537 or vehicle to the respective groups daily for 4 consecutive days via the desired route (e.g., oral gavage, subcutaneous injection).

-

Administer androstenedione to Groups 2, 3, and 4 daily for the same duration.

-

-

Observation and Measurement:

-

Monitor the animals daily for any signs of toxicity.

-

Record the body weight of each animal at the beginning and end of the experiment.

-

-

Tissue Collection:

-

On day 5, euthanize the animals.

-

Carefully dissect the uterus and remove any adhering fat and connective tissue.

-

Blot the uterus to remove excess fluid and record the wet weight.

-

-

Data Analysis:

-

Calculate the uterine weight to body weight ratio for each animal.

-

Compare the uterine weights of the FR901537-treated groups to the androstenedione-only group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Visualizations

Caption: Simplified steroidogenesis pathway highlighting the inhibitory action of FR901537 on aromatase.

Caption: Experimental workflows for in vitro and in vivo studies using FR901537.

Caption: Logical relationship of FR901537's mechanism of action and its downstream effects.

References

- 1. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

FR901537: A Potent Spliceosome Inhibitor for Cancer Research and Drug Development

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract